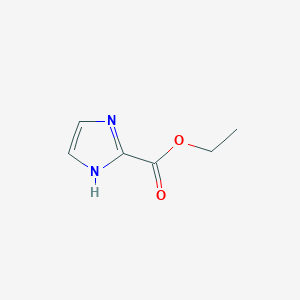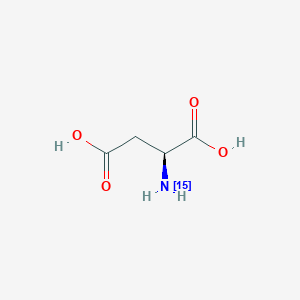![molecular formula C9H9NS B105985 6-Ethylthieno[3,2-b]pyridine CAS No. 18366-60-4](/img/structure/B105985.png)
6-Ethylthieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylthieno[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as ETP and is a sulfur-containing heterocycle that belongs to the class of thienopyridines. ETP is a yellowish-brown crystalline powder that has a melting point of 70-72°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 6-Ethylthieno[3,2-b]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ETP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. ETP has also been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
6-Ethylthieno[3,2-b]pyridine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. In addition, ETP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Ethylthieno[3,2-b]pyridine in lab experiments include its unique chemical properties, its potential as a building block for the synthesis of organic semiconductors, and its potential as an anticancer agent. However, the limitations of using ETP in lab experiments include its limited solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 6-Ethylthieno[3,2-b]pyridine, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a building block for the synthesis of new organic materials. In addition, further studies are needed to elucidate the mechanism of action of ETP and to identify its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 6-Ethylthieno[3,2-b]pyridine can be achieved through various methods, including the Hantzsch synthesis, the Gewald reaction, and the Pummerer reaction. The Hantzsch synthesis involves the condensation of ethyl acetoacetate, sulfur, and 2-bromo-3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The Gewald reaction involves the reaction of 2-cyanopyridine with elemental sulfur and an α,β-unsaturated ketone such as ethyl acetoacetate in the presence of a base such as potassium tert-butoxide. The Pummerer reaction involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with elemental sulfur in the presence of a Lewis acid such as aluminum chloride.
Aplicaciones Científicas De Investigación
6-Ethylthieno[3,2-b]pyridine has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ETP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In materials science, ETP has been studied for its potential as a building block for the synthesis of organic semiconductors. In organic synthesis, ETP has been used as a starting material for the synthesis of various compounds.
Propiedades
Número CAS |
18366-60-4 |
|---|---|
Nombre del producto |
6-Ethylthieno[3,2-b]pyridine |
Fórmula molecular |
C9H9NS |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
6-ethylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-7-5-9-8(10-6-7)3-4-11-9/h3-6H,2H2,1H3 |
Clave InChI |
FFQSTBHBHSNVAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
SMILES canónico |
CCC1=CC2=C(C=CS2)N=C1 |
Sinónimos |
Thieno[3,2-b]pyridine, 6-ethyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















